molecular formula C12H12N2O2S B8417567 5-(4-Methoxybenzyl)-2-thiouracil

5-(4-Methoxybenzyl)-2-thiouracil

Cat. No. B8417567
M. Wt: 248.30 g/mol
InChI Key: ABYUQVBAZUHARS-UHFFFAOYSA-N
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Patent
US04537891

Procedure details

5-(4-Methoxybenzyl)-2-thiouracil (105 g) was refluxed in glacial acetic acid (800 ml) and 48% aqueous hydrobromic acid (400 ml) for 3 hrs. The solution was cooled to ca. 35° C., methyl iodide (53 ml) was added and the solution was refluxed for a further 2 hours. The mixture was evaporated to dryness in vacuo and water (500 ml) added to the residue. Sodium hydroxide was added to raise the pH to ca. 5. The solid which formed was filtered off and recrystallised from ethanol giving 4-hydroxybenzyl-2-methylthio-4-pyrimidone (43.1 g) m.p. 243°-4° C.
Quantity
105 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
53 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][C:8]2[C:9](=[O:15])[NH:10][C:11](=[S:14])[NH:12][CH:13]=2)=[CH:5][CH:4]=1.Br.[CH3:19]I>C(O)(=O)C>[OH:2][C:3]1[CH:17]=[CH:16][C:6]([CH2:7][C:8]2[C:9](=[O:15])[NH:10][C:11]([S:14][CH3:19])=[N:12][CH:13]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
105 g
Type
reactant
Smiles
COC1=CC=C(CC=2C(NC(NC2)=S)=O)C=C1
Name
Quantity
800 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
53 mL
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
35 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for a further 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The mixture was evaporated to dryness in vacuo and water (500 ml)
ADDITION
Type
ADDITION
Details
added to the residue
ADDITION
Type
ADDITION
Details
Sodium hydroxide was added
TEMPERATURE
Type
TEMPERATURE
Details
to raise the pH to ca. 5
CUSTOM
Type
CUSTOM
Details
The solid which formed
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
recrystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(CC=2C(NC(=NC2)SC)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 43.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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